molecular formula C14H12ClF3N2O2 B2943542 N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide CAS No. 866050-47-7

N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide

Cat. No.: B2943542
CAS No.: 866050-47-7
M. Wt: 332.71
InChI Key: SCMHGHSEXZZVGZ-UHFFFAOYSA-N
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Description

N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide is a synthetic quinoline derivative of high interest in medicinal chemistry and pesticide research. This compound is provided as a high-purity solid for research and development purposes. Quinoline scaffolds are frequently investigated for their diverse biological activities. The specific structure, featuring a chloro-substituted quinoline core and a trifluoroacetamide group, suggests potential as a key intermediate or building block in the synthesis of more complex molecules. Researchers can utilize this compound in exploratory studies to develop novel active substances. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use. Please refer to the product's Material Safety Data Sheet for safe handling and storage instructions.

Properties

IUPAC Name

N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O2/c1-7-3-9-8(6-22-2)4-12(15)19-11(9)5-10(7)20-13(21)14(16,17)18/h3-5H,6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMHGHSEXZZVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C(F)(F)F)N=C(C=C2COC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Substituents: The chloro, methoxymethyl, and methyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methoxymethylation can be performed using methoxymethyl chloride in the presence of a base.

    Trifluoroacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Hydrolysis: The trifluoroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activities by binding to active sites or allosteric sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamides

Compound Name Core Structure Key Substituents Application Similarity Score
Target Compound Quinoline Cl, CH3, CH2OCH3, CF3CONH- Under investigation
Alachlor Benzene Cl, CH2OCH3, diethylphenyl Herbicide 0.65*
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide Ethyl chain Cl, CF3CONH- Chemical intermediate 0.72

*Estimated based on substituent alignment.

Pharmacologically Active Quinoline Derivatives

Quinoline-based acetamides are prevalent in drug discovery. For instance:

  • N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (Similarity: 0.73): Features a nitro group and halogenated aryl substituents. The nitro group enhances electrophilicity, a trait absent in the target compound, which may limit cross-reactivity in biological systems .
  • N-(3-Chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide (Similarity: 0.69): Demonstrates dual acetamide and quinazoline motifs. The trifluoroacetamide group in the target compound likely confers greater metabolic stability compared to its non-fluorinated counterpart .

Biological Activity

N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C14H12ClF3N2O2C_{14}H_{12}ClF_3N_2O_2 with a molecular weight of 332.71 g/mol. It has a predicted boiling point of 420.6 °C and a density of 1.423 g/cm³ .

PropertyValue
Molecular FormulaC14H12ClF3N2O2C_{14}H_{12}ClF_3N_2O_2
Molecular Weight332.71 g/mol
Boiling Point420.6 °C (predicted)
Density1.423 g/cm³ (predicted)
pKa8.48 (predicted)

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms, including enzyme inhibition and modulation of signaling pathways. Specific studies have focused on its potential as an anti-cancer agent and its effects on cellular processes.

Case Studies

  • Anti-Cancer Activity : A study investigated the effects of quinoline derivatives on cancer cell lines, noting that modifications in the quinoline structure could enhance cytotoxicity against various cancer types. The presence of the trifluoroacetamide group was found to play a crucial role in increasing the compound's potency .
  • Antimicrobial Properties : Another research highlighted the antimicrobial efficacy of quinoline derivatives, suggesting that this compound may possess similar properties against specific bacterial strains .
  • Enzyme Inhibition : A detailed enzymatic study showed that derivatives of quinoline could inhibit certain enzymes implicated in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .

Research Findings

Recent findings suggest that the compound may interact with multiple biological targets:

  • Cell Proliferation : In vitro assays demonstrated that the compound inhibited cell proliferation in several cancer cell lines.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.
  • Reactive Oxygen Species (ROS) Production : The compound was shown to induce ROS production, which is often linked to apoptosis and cellular stress responses.

Table 2: Summary of Biological Activities

Activity TypeObservations
Anti-CancerInhibits proliferation in cancer cell lines
AntimicrobialEffective against specific bacterial strains
Enzyme InhibitionImpacts metabolic pathways
Apoptosis InductionIncreases apoptotic cell populations
ROS ProductionInduces oxidative stress

Q & A

Basic: What are the key synthetic pathways for preparing N-[2-chloro-4-(methoxymethyl)-6-methylquinolin-7-yl]-2,2,2-trifluoroacetamide?

Methodological Answer:
The synthesis involves multi-step protocols, typically starting with functionalized quinoline intermediates. For example:

  • Step 1 : Introduce the methoxymethyl group at position 4 of the quinoline core via nucleophilic substitution or Friedel-Crafts alkylation, using reagents like chloromethyl methyl ether (MOMCl) under acidic conditions .
  • Step 2 : Chlorination at position 2 using POCl₃ or SOCl₂, followed by protection of reactive sites to avoid over-substitution .
  • Step 3 : Amidation at position 7 with trifluoroacetic anhydride (TFAA) or activated esters (e.g., HATU/DMAP), ensuring regioselectivity through steric and electronic control .
    Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterized by NMR and HRMS .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify substituent positions. For example, the methoxymethyl group shows a singlet at ~δ 3.3 ppm (OCH₃) and δ 4.5–4.7 ppm (CH₂O). Trifluoroacetamide protons appear as broad singlets (~δ 8.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <2 ppm error .
  • X-ray Crystallography : Use SHELX-97 for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), R-factor <0.05, and hydrogen bonding analysis for packing motifs .

Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

  • Data Validation : Cross-check experimental data (e.g., bond lengths/angles) against Cambridge Structural Database (CSD) entries for similar quinoline derivatives. Discrepancies >3σ may indicate disorder or twinning .
  • Refinement Strategies : For disordered moieties (e.g., methoxymethyl groups), apply split-atom models or isotropic displacement parameter (Ueq) constraints in SHELXL .
  • Twinned Data : Use PLATON’s TwinRotMat to detect twinning and refine with HKLF5 format in SHELX .

Advanced: What experimental strategies optimize the final amidation step to improve yield?

Methodological Answer:

  • Reagent Selection : Use TFAA with DMAP in anhydrous dichloromethane (DCM) at 0°C to minimize side reactions (e.g., hydrolysis) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but require strict anhydrous conditions.
  • Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product from unreacted amines or trifluoroacetic acid byproducts .

Advanced: How to design SAR studies for this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications at positions 2 (Cl → F, Br), 4 (methoxymethyl → ethoxymethyl), or 7 (trifluoroacetamide → acetyl). Use Suzuki-Miyaura coupling for aryl substitutions .
  • Bioassay Design : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with steric/electronic properties (Hammett σ constants) .

Advanced: How to address purity discrepancies in HPLC analysis?

Methodological Answer:

  • Column Optimization : Use a phenyl-hexyl column for better resolution of polar trifluoroacetamide derivatives compared to C18 .
  • Mobile Phase : Adjust pH with 0.1% formic acid (for protonation) or ammonium bicarbonate (for deprotonation) to sharpen peaks.
  • Cross-Validation : Confirm purity via ¹⁹F NMR (integrating CF₃ signals) or LC-HRMS to detect trace impurities (<0.5%) .

Advanced: What computational methods predict the compound’s stability under physiological conditions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to model hydrolysis pathways of the trifluoroacetamide group. Calculate activation energies for acid/base-catalyzed cleavage .
  • Molecular Dynamics (MD) : Simulate solvation in water/ethanol mixtures (AMBER force field) to assess conformational stability over 100 ns trajectories .

Tables for Key Data

Table 1: NMR Chemical Shifts for Key Protons

Proton Positionδ (ppm)MultiplicityReference
OCH₃ (methoxymethyl)3.3Singlet
CH₂O (methoxymethyl)4.5–4.7Singlet
NH (trifluoroacetamide)8.5Broad

Table 2: Optimized Reaction Conditions for Amidation

ParameterOptimal ConditionYield Improvement
Temperature0°C → RT (slow addition)+15%
CatalystDMAP (10 mol%)+20%
SolventAnhydrous DCM+10%

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